7-Methyltryptamine
Overview
Description
7-Methyltryptamine is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens . It has the empirical formula C11H14N2 and a molecular weight of 174.24 . It is known to produce profound changes in sensory perception, mood, and thought in humans .
Synthesis Analysis
The synthesis of tryptamine derivatives, including 7-Methyltryptamine, involves various chemical reactions. For instance, the clearance of DMT, a close analogue of 7-Methyltryptamine, was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 .Molecular Structure Analysis
The molecular structure of 7-Methyltryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others .Chemical Reactions Analysis
Tryptamine derivatives, including 7-Methyltryptamine, can be analyzed using gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS–MS) . These methods can differentiate structural isomers of tryptamines .Scientific Research Applications
MAO Inhibition Potential : "7-Methyltryptamine" (7-Me-AMT), as an analog of alpha-methyltryptamine (AMT), shows significant potential in inhibiting monoamine oxidase (MAO). It exhibits properties comparable to known MAO-A inhibitors such as harmine and harmaline, suggesting its clinical relevance in serotonergic and adrenergic effects and interactions with drugs acting as monoamine reuptake inhibitors (Wagmann et al., 2017).
Involvement in Serotonergic System : Alpha-methyltryptamine, which is closely related to 7-Methyltryptamine, influences the serotonergic receptors in the central nervous system. It has been used to investigate the mechanisms by which progesterone facilitates sexual behavior in estrogen-primed rats, indicating its significant role in neurochemical processes (Espino et al., 1975).
Psychoactive Properties : Alpha-methyltryptamine, closely related to 7-Methyltryptamine, is known for its psychoactive properties, including hallucinogenic effects. It was initially studied as a monoamine oxidase inhibitor and used as an antidepressant, indicating a potential role for 7-Methyltryptamine in similar applications (Long et al., 2003).
Metabolism and Biochemical Effects : Studies on the metabolism of alpha-methyltryptamine in rats, including the identification of urinary metabolites like 2-Oxo-AMT, 6-hydroxy-AMT, 7-hydroxy-AMT, and 1′-hydroxy-AMT, provide insights into the biochemical effects and metabolic pathways of related compounds like 7-Methyltryptamine (Kanamori et al., 2008).
Hallucinogenic World of Tryptamines : Tryptamines, including compounds like 7-Methyltryptamine, are known for their hallucinogenic properties. They act primarily as agonists of the 5-HT2A receptor and have been used in various sociocultural and ritual contexts. The increasing availability of new synthetic tryptamines in the recreational drug market highlights the need for more research into their pharmacological and toxicological properties (Araújo et al., 2015).
Safety And Hazards
Future Directions
Research on tryptamines, including 7-Methyltryptamine, is ongoing. Future research directions include further studies to determine the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, and new administration and imaging studies . Another area of interest is the development of novel DMT infusion regimens for the treatment of major depressive disorder (MDD) .
properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZKQTWMKXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162841 | |
Record name | 7-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyltryptamine | |
CAS RN |
14490-05-2 | |
Record name | 7-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14490-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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